molecular formula C20H21N3O2 B7716767 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide

Cat. No. B7716767
M. Wt: 335.4 g/mol
InChI Key: GGXAQNRRLSADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide, also known as HMN-214, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. HMN-214 belongs to the family of isonicotinamide compounds and is a derivative of the natural product quinoline.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. Inhibition of NAMPT leads to a decrease in NAD+ levels, which ultimately leads to cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. This compound has also been shown to decrease inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide in lab experiments is its specificity for NAMPT inhibition, which makes it a useful tool for studying the role of NAD+ in cellular processes. However, one limitation is that this compound may not accurately reflect the effects of NAMPT inhibition in vivo, as it may have off-target effects or be metabolized differently in vivo.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide and its derivatives. One direction is to further investigate the mechanism of action of this compound and its effects on cellular processes. Another direction is to develop more potent and selective NAMPT inhibitors for the treatment of cancer and other diseases. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with propylamine to form the intermediate compound 2-(propylamino)-6-methylquinoline. This intermediate is then reacted with isonicotinic acid to form the final product, this compound.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisonicotinamide has been extensively studied in preclinical models for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-10-23(20(25)15-6-8-21-9-7-15)13-17-12-16-11-14(2)4-5-18(16)22-19(17)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXAQNRRLSADLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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